1,8-Anthracenediol, diacetate

Description

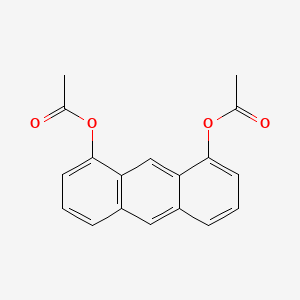

1,8-Anthracenediol, diacetate is a derivative of anthracene, a polycyclic aromatic hydrocarbon, with hydroxyl groups at the 1 and 8 positions replaced by acetyl groups. This modification enhances its stability and alters its solubility profile, making it a valuable intermediate in organic synthesis. The acetylation of 1,8-anthracenediol typically employs acetic anhydride or acetyl chloride under acidic or basic conditions, forming a diester.

Properties

IUPAC Name |

(8-acetyloxyanthracen-1-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-11(19)21-17-7-3-5-13-9-14-6-4-8-18(22-12(2)20)16(14)10-15(13)17/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVVDJRSVLBKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Hydrolysis Reactions

The diacetate groups undergo hydrolysis under acidic or basic conditions to regenerate the parent diol (1,8-anthracenediol, 9,10-dihydro-).

Substitution Reactions

The acetyl groups act as leaving groups in nucleophilic aromatic substitution (NAS) or transesterification . For example:

-

Acyl Transfer : Reacts with alcohols or amines to form mixed esters under catalytic conditions (e.g., DMAP or acid catalysts).

-

Cross-Coupling : The triflate derivative (if synthesized) could participate in Suzuki or Sonogashira couplings, though direct evidence for the diacetate is lacking .

Oxidation and Reduction

-

Oxidation : The dihydroanthracene core may undergo aromatization under oxidative conditions (e.g., MnO₂ or KMnO₄), forming fully aromatic anthracene derivatives.

-

Reduction : Hydrogenation (e.g., H₂/Pd) could reduce double bonds in the dihydro structure, though this may destabilize the aromatic system.

Challenges and Gaps

-

Limited Data : Experimental data on this specific compound is scarce, necessitating reliance on analogous systems (e.g., 1,2-anthracenediol derivatives).

-

Stability : The dihydro structure may exhibit lower stability compared to fully aromatic anthracene derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate (CAS 110978-91-1)

This compound shares the anthracene backbone with 1,8-anthracenediol diacetate but features additional substituents: a methoxy group at position 3, a methyl group at position 6, and dioxo groups at positions 9 and 10. These modifications significantly alter its electronic and physical properties:

- Solubility : The polar dioxo and methoxy groups likely enhance solubility in polar solvents (e.g., DMSO or acetone) compared to the parent compound.

- Applications: The anthraquinone core (dioxo groups) suggests utility in dye synthesis or as a photoactive material .

| Property | 1,8-Anthracenediol Diacetate | 3-Methoxy-6-methyl-9,10-dioxo Analog |

|---|---|---|

| Backbone | Anthracene | 9,10-Dihydroanthracene (anthraquinone) |

| Substituents | Acetates at 1,8 | Methoxy (3), methyl (6), dioxo (9,10) |

| Key Reactivity | Ester hydrolysis | Enhanced electrophilic substitution |

| Likely Applications | Synthetic intermediate | Dyes, photochemical materials |

Spiro-Naphtho[1,8-de][1,3]dioxine Diacetate Derivatives

Synthesized from 1,8-dihydroxynaphthalene, this spirocyclic compound (e.g., 11b in ) features a naphthalene core fused with a dioxine ring. Key differences include:

- Aromatic System : Naphthalene’s smaller conjugated system compared to anthracene results in distinct UV-Vis absorption profiles, relevant for optical applications.

- Synthetic Method : The oxa-Michael addition used here contrasts with direct acetylation, highlighting divergent strategies for diacetate synthesis .

1,8-Octanedithiol Diacetate

This aliphatic compound replaces the aromatic backbone with an octane chain and substitutes hydroxyl groups with thiols:

- Reactivity: Thioacetates are generally more stable toward acidic hydrolysis than acetates of phenolic hydroxyls, favoring applications requiring prolonged stability.

- Solubility: The aliphatic chain increases lipophilicity, enhancing compatibility with non-polar solvents (e.g., hexane or chloroform).

- Applications: Potential use in polymer chemistry or as crosslinking agents due to thiol-acetate reactivity .

Androstenediol Diacetate (Steroid Derivative)

A steroid-based diacetate with acetyl groups on a tetradecahydro-cyclopenta[a]phenanthrene backbone:

- Biological Relevance : Acts as a prodrug, where ester hydrolysis releases active steroid metabolites. This contrasts with 1,8-anthracenediol diacetate’s industrial focus.

- Lipophilicity : The steroid backbone increases membrane permeability, making it suitable for pharmaceutical formulations .

1,8-Phenazinediyl Diacetate

Featuring a heteroaromatic phenazine core, this compound exhibits:

- Redox Activity : The conjugated nitrogen atoms enable redox reactions, useful in electrochemical applications.

- Optical Properties : Extended π-system with heteroatoms may result in fluorescence or phosphorescence, differing from anthracene’s behavior .

Data Table: Comparative Analysis of Diacetate Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.